![molecular formula C16H26O2Sn B14225190 Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-18-5](/img/structure/B14225190.png)
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a stannane (tin) core bonded to a trimethyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of trimethylstannane with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. A common synthetic route is as follows:
Starting Materials: Trimethylstannane and 2-[4-(2-methylpropyl)phenyl]propanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the stannane.
Procedure: The acyl chloride is added dropwise to a solution of trimethylstannane in an anhydrous solvent such as dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under mild conditions.
Major Products
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted stannane derivatives.
科学的研究の応用
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved may include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Acting as a catalyst in organic transformations by stabilizing reaction intermediates.
類似化合物との比較
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity.
Tributylstannane: Another organotin compound with different alkyl groups.
Triphenylstannane: Features phenyl groups instead of alkyl groups.
Uniqueness
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
826990-18-5 |
|---|---|
分子式 |
C16H26O2Sn |
分子量 |
369.1 g/mol |
IUPAC名 |
trimethylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3CH3.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1H3;/q;;;;+1/p-1 |
InChIキー |
PBAXOOXXRRFVQS-UHFFFAOYSA-M |
正規SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


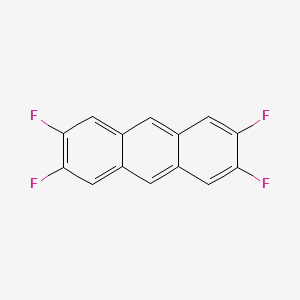
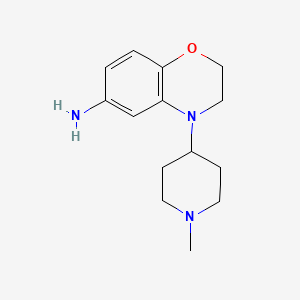
![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
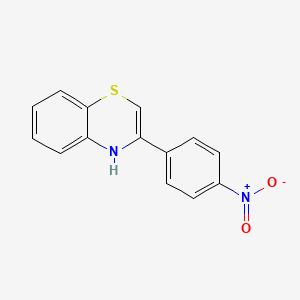
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)
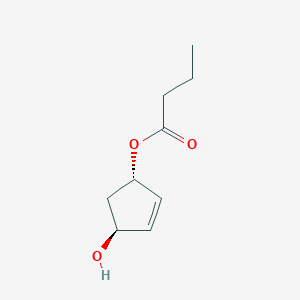
![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![Ethyl [4-chloro-2-(cyanomethanesulfonyl)phenyl]carbamate](/img/structure/B14225156.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)

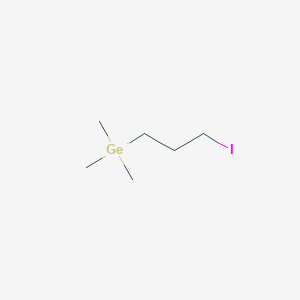
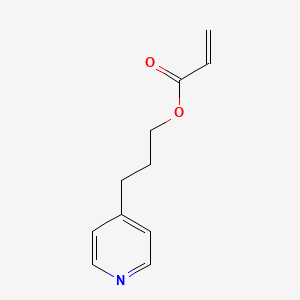
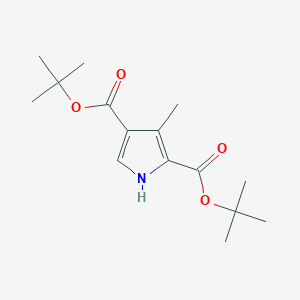
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
